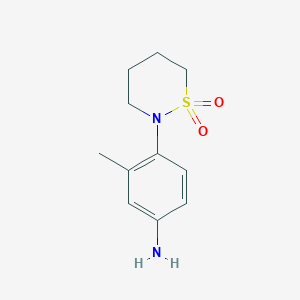

Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Heterocyclic compounds have significant applications in pharmaceuticals, agrochemicals, and dyes. A study by Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various reagents to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the potential of similar ethyl compounds in synthesizing heterocyclic structures with various applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity

Khalid A. Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and evaluated their biological activity against common bacteria, indicating the potential of ethyl compounds in developing new antimicrobial agents (Al-badrany, Mohammed, & Alasadi, 2019).

Anticancer Activity

The synthesis and evaluation of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been explored, with compounds showing potent activity against the colon HCT-116 human cancer cell line. This research by Abdel-Motaal et al. (2020) suggests the potential of similar ethyl compounds in anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

Antioxidant Activity

S. George et al. (2010) synthesized and evaluated the antioxidant activity of some derivatives, indicating the role of ethyl compounds in developing antioxidants (George, Sabitha, Kumar, & Ravi, 2010).

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .

Mode of Action

It is believed that the compound interacts with its targets in a way that influences cellular processes .

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate’s action are currently under investigation. It is expected that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-2-20-10(18)5-7-6-21-12(13-7)14-11(19)8-3-4-9(17)16-15-8/h3-4,6H,2,5H2,1H3,(H,16,17)(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKPFDAGPMALLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568552.png)

![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)

![4-[2,2,4-trimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]phenol](/img/structure/B2568554.png)

![3-{[4-(2-Ethylphenyl)piperazinyl]carbonyl}-8-methoxychromen-2-one](/img/structure/B2568555.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2568558.png)

![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)

![1-[Methylamino(phenyl)methyl]cyclobutan-1-ol](/img/structure/B2568563.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)